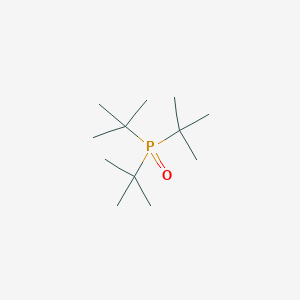

Phosphine oxide, tris(1,1-dimethylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Phosphine oxide, tris(1,1-dimethylethyl)-” is a chemical compound with the molecular formula C12H27OP . It is also known by other names such as “tris(1,1-dimethylethyl)phosphine” and "2-ditert-butylphosphoryl-2-methylpropane" .

Molecular Structure Analysis

The molecular structure of “Phosphine oxide, tris(1,1-dimethylethyl)-” consists of 40 bonds in total, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphorane .Physical And Chemical Properties Analysis

The molecular weight of “Phosphine oxide, tris(1,1-dimethylethyl)-” is 202.3165 . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Phosphine oxide, tris(1,1-dimethylethyl)-, and similar compounds are used in organic synthesis. For instance, tris(dimethylamino)-C-dimethylphosphorus ylide and its supported version are employed as strong non-nucleophilic bases in various reactions, such as N-alkylation of β-amino phosphine oxides, C-alkylation of enamines, and olefination reactions of phosphine oxides and phosphonates (Bertrand et al., 2000).

Electrochemistry and Battery Technology

In the field of electrochemistry and battery technology, derivatives of phosphine oxide are used as additives to improve the performance of lithium-ion batteries. For instance, tris(pentafluorophenyl) phosphine has been used to enhance the cycling performance of high-voltage lithium-ion batteries, indicating its role in forming a protective film on electrode materials (Xu et al., 2012).

Coordination Chemistry and Ligand Synthesis

In coordination chemistry, phosphine oxide derivatives are synthesized for their unique ligand properties. For example, tris(2-cyanomethoxyphenyl)phosphine oxide has been studied for its ability to complex with metals like neodymium(III) and copper(II) (Kudryavtsev et al., 2013).

Gas Capture and Storage

Phosphine oxide-based polymers have been developed for their high CO2 capture properties, demonstrating potential in environmental applications like gas storage and sequestration (Qiao et al., 2015).

Biochemistry and Pharmaceutical Applications

In biochemistry, phosphine oxides are used in the reduction of disulfide bonds in proteins. For instance, tris(2-carboxyethyl)phosphine (TCEP) is widely used for this purpose and its analogs have been synthesized to expand its utility (Cline et al., 2004).

Crystal Engineering and Supramolecular Chemistry

Phosphine oxides also find applications in crystal engineering. For example, tripod molecules based on tris(phosphine oxide) derivatives have been synthesized, leading to the formation of molecular networks and capsules through weak interactions (Han et al., 2010).

Flame Retardancy in Battery Technology

Additionally, phosphine oxide derivatives like tris(pentafluorophenyl) phosphine have been identified as dual-functionality additives in lithium-ion batteries, contributing to flame retardancy and improved cycling performance (Xu et al., 2014).

Safety And Hazards

The safety data sheet for “Phosphine oxide, tris(1,1-dimethylethyl)-” suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Eigenschaften

IUPAC Name |

2-ditert-butylphosphoryl-2-methylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZUKJFHNQLAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448616 |

Source

|

| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine oxide, tris(1,1-dimethylethyl)- | |

CAS RN |

6866-70-2 |

Source

|

| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)

![Pyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B1366675.png)